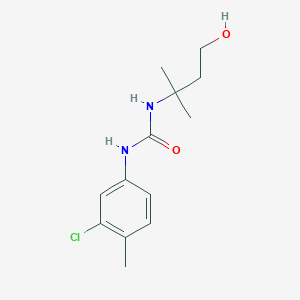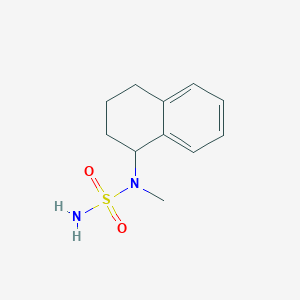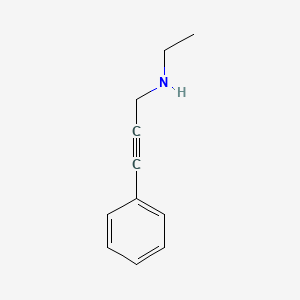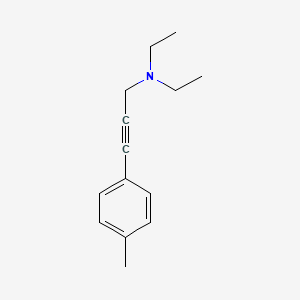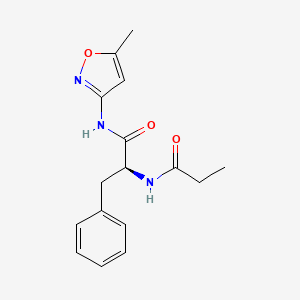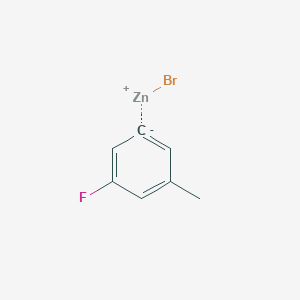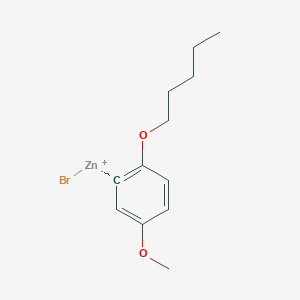
(5-Methoxy-2-(n-pentyloxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy and pentyloxy groups on the phenyl ring enhances its reactivity and selectivity in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methoxy-2-(n-pentyloxy)phenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to enhance the efficiency of the reaction. The use of high-purity reagents and stringent control of reaction conditions are crucial for the large-scale synthesis of this compound.
化学反応の分析
Types of Reactions
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The organozinc compound can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound formed by the coupling of the organozinc reagent with an aryl halide.
科学的研究の応用
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which (5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with transition metal catalysts. This process facilitates the formation of carbon-carbon bonds, which is essential in various synthetic applications. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which mediate the coupling reactions.
類似化合物との比較
Similar Compounds
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc chloride
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc iodide
- (5-methoxy-2-(n-pentyloxy)phenyl)zinc fluoride
Uniqueness
(5-methoxy-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the bromide ion enhances its nucleophilicity compared to other halides, making it more effective in certain synthetic applications. Additionally, the methoxy and pentyloxy groups on the phenyl ring provide steric and electronic effects that further influence its reactivity.
特性
分子式 |
C12H17BrO2Zn |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-3-4-5-10-14-12-8-6-11(13-2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
NDUTWMVXJITXGL-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


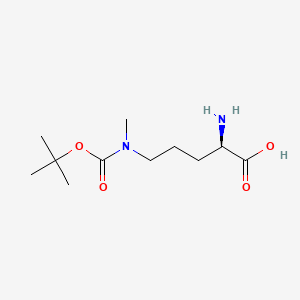
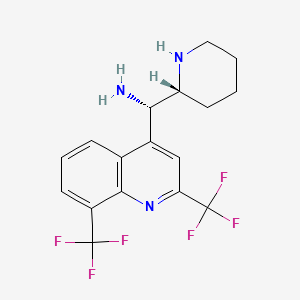
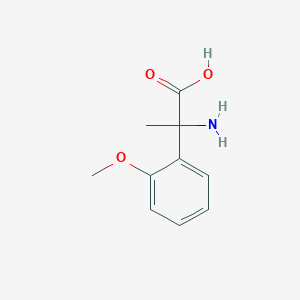
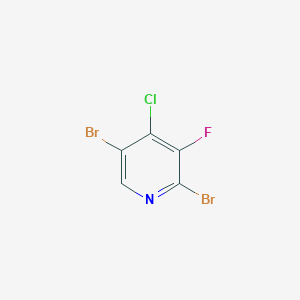
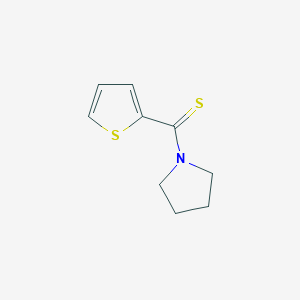
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
